4,4'-(Hexane-3,4-diyl)bis(2-aminophenol)
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Overview
Description
2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol typically involves multi-step organic reactions. One common method involves the reaction of an aromatic amine with an aldehyde or ketone, followed by reduction and functional group modifications. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-hydroxybenzene: Shares similar functional groups but has a simpler structure.
2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Contains similar amino and hydroxyl groups but has a different backbone structure.
Uniqueness
2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for multiple points of modification, making it a versatile compound for various scientific and industrial purposes .
Properties
CAS No. |
41172-52-5 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-amino-4-[4-(3-amino-4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H24N2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4,19-20H2,1-2H3 |
InChI Key |
UTINGAQXLPFZLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)N)C(CC)C2=CC(=C(C=C2)O)N |
Origin of Product |
United States |
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